molecular formula C18H18N2O2 B12173866 4-benzyl-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol

4-benzyl-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol

Cat. No.: B12173866
M. Wt: 294.3 g/mol
InChI Key: RKWMVAJQAOMMKU-UHFFFAOYSA-N
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Description

4-benzyl-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a benzyl group, a methoxyphenyl group, and a methyl group attached to a pyrazole ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methoxybenzaldehyde with benzylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized with an appropriate methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate to yield the desired pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The benzyl and methoxyphenyl groups can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of benzyl ketones or carboxylic acids.

    Reduction: Formation of benzyl alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted benzyl compounds.

Scientific Research Applications

4-benzyl-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-benzyl-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol depends on its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, altering their activity. For example, it could inhibit an enzyme by occupying its active site or modulate a receptor by acting as an agonist or antagonist. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    4-benzyl-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine: Similar structure but with an amine group instead of a hydroxyl group.

    4-benzyl-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.

Uniqueness

4-benzyl-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol is unique due to the presence of the hydroxyl group on the pyrazole ring, which can participate in hydrogen bonding and influence the compound’s reactivity and interactions with biological targets

Properties

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

4-benzyl-2-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C18H18N2O2/c1-13-15(12-14-8-4-3-5-9-14)18(21)20(19-13)16-10-6-7-11-17(16)22-2/h3-11,19H,12H2,1-2H3

InChI Key

RKWMVAJQAOMMKU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2OC)CC3=CC=CC=C3

Origin of Product

United States

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